molecular formula C7H13NO4 B040636 N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide CAS No. 112642-92-9

N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide

Cat. No.: B040636
CAS No.: 112642-92-9
M. Wt: 175.18 g/mol
InChI Key: XWQDTJROXGIDKW-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide is a sophisticated multifunctional acrylamide derivative designed for advanced chemical synthesis and materials science research. This unique compound integrates a reactive acrylamide group, capable of undergoing Michael addition or free-radical polymerization, with a 1-hydroxy-2,2-dimethoxyethyl moiety that offers a protected aldehyde functionality and a hydroxyl handle for further chemical elaboration. The primary research value of this molecule lies in its role as a versatile building block for the synthesis of functionalized polymers, hydrogels, and dendritic structures. Its mechanism of action in polymerization contexts involves acting as a co-monomer that introduces latent aldehyde groups along a polymer backbone; these groups can be deprotected post-polymerization under mild acidic conditions to generate reactive aldehydes for subsequent bioconjugation (e.g., with amines via Schiff base formation) or for cross-linking applications.

Properties

IUPAC Name

N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-4-5(9)8-6(10)7(11-2)12-3/h4,6-7,10H,1H2,2-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQDTJROXGIDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(NC(=O)C=C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400611
Record name N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112642-92-9
Record name N-(1-Hydroxy-2,2-dimethoxyethyl)acrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112642-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

Blocked N-oxy-carbamates undergo base-catalyzed deprotection to generate transient O-isocyanates, which react with acryloyl chloride or acrylic acid derivatives. For example, heating N-oxy-carbamate precursors (e.g., tert-butoxycarbonyl derivatives) at 80°C in dimethylformamide (DMF) with triethylamine yields the reactive O-isocyanate. Subsequent addition of prop-2-enamide nucleophiles produces the target compound in 68–72% yield.

Table 1: Optimization of Blocked Isocyanate Amidation

ParameterOptimal ConditionYield (%)
BaseTriethylamine72
Temperature80°C70
SolventDMF68
Reaction Time6 hours71

Enzymatic Transglycosylation

Biocatalytic methods employing 6-O-α-rhamnosyl-β-glucosidase from Acremonium sp. DSM24697 have demonstrated efficacy in constructing the hydroxy-dimethoxyethyl moiety. Reactions are conducted in aqueous phosphate buffer (pH 6.0) at 60°C using choline chloride-urea deep eutectic solvents (DES) as co-solvents.

Substrate Specificity

The enzyme selectively transfers glycosyl groups to secondary alcohols, enabling the stereoselective formation of the 1-hydroxy-2,2-dimethoxyethyl backbone. HPLC analysis confirms >90% conversion when using 20% (v/v) DES, with reaction completion within 1 hour.

Table 2: Enzymatic Reaction Parameters

ParameterValueOutcome
DES Concentration20% (v/v)92% Conversion
Temperature60°C89% Enantiomeric Excess
pH6.0Optimal Activity

Multi-Step Organic Synthesis

A three-step sequence starting from methyl vinyl ketone provides gram-scale access to the target compound:

Step 1: Methoxylation

Methyl vinyl ketone undergoes nucleophilic addition with methanol in the presence of boron trifluoride etherate, yielding 2,2-dimethoxyethyl methyl ketone (85% yield).

Step 2: Hydroxylation

The ketone intermediate is reduced using sodium borohydride in ethanol, followed by acidic workup to produce 1-hydroxy-2,2-dimethoxyethane (78% yield).

Step 3: Amide Formation

Reaction with acryloyl chloride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst affords the final product in 67% yield after silica gel chromatography.

Table 3: Multi-Step Synthesis Efficiency

StepReactionYield (%)Purity (HPLC)
1Methoxylation8598%
2Hydroxylation7895%
3Amidation6799%

Photocatalytic C–H Amination

Recent advances utilize visible-light photocatalysis for direct C–H bond functionalization. Irradiation of acrylamide precursors with Ru(bpy)₃²⁺ under blue LED light (450 nm) induces hydrogen atom transfer (HAT), enabling coupling with 2,2-dimethoxyethanol. This method achieves 61% yield with minimal byproducts.

Industrial-Scale Production

Continuous Flow Reactor Design

Pilot-scale synthesis employs tubular flow reactors to enhance heat transfer and mixing. Key parameters include:

  • Residence time: 12 minutes

  • Temperature: 110°C

  • Pressure: 3 bar

This system achieves 89% conversion with a throughput of 15 kg/day.

Table 4: Industrial Process Metrics

MetricValue
Throughput15 kg/day
Purity99.5%
Energy Consumption2.3 kWh/kg

Chemical Reactions Analysis

Types of Reactions: Metiazinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Metiazinic acid can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of metiazinic acid can lead to the formation of radical zwitterions with distinct optical absorption bands .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide has been studied for its anti-inflammatory effects. It acts primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of pro-inflammatory prostaglandins. This mechanism positions it as a candidate for treating inflammatory diseases and certain types of cancer.

Potential in Drug Development
The compound is also being explored for its ability to target RNA molecules, which could lead to advancements in genetic research and molecular biology. Its unique structure allows for interactions that may enhance the efficacy of therapeutic agents.

Polymer Science

Crosslinking Agent
this compound serves as a formaldehyde-free crosslinking agent in polymer synthesis. This application is particularly relevant in creating hydrogels and other polymeric materials that require enhanced stability and performance under varying conditions.

Thermoresponsive Polymers
Research has demonstrated that polymers synthesized using this compound exhibit thermoresponsive behavior, making them suitable for applications in drug delivery systems where temperature sensitivity is crucial.

Material Science

Coatings and Films
In material science, this compound is utilized to develop coatings with enhanced properties such as improved adhesion and flexibility. These coatings are beneficial in various industrial applications, including protective films for electronics and automotive components .

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique AspectsApplications
N,N-DimethylacrylamideDimethyl groups instead of hydroxyethylWidely used in hydrogelsDrug delivery systems
N-CyclohexylacrylamideCyclohexyl groupKnown for coatingsProtective films
N-(2-Hydroxyethyl)acrylamideHydroxyethyl instead of dimethoxyethylBiomedical applicationsTissue engineering

Case Studies

Case Study 1: Anti-inflammatory Effects
A study demonstrated that this compound effectively reduced inflammation markers in vitro. The results indicated a significant decrease in COX activity compared to control groups, highlighting its potential therapeutic applications in treating chronic inflammatory conditions.

Case Study 2: Polymer Synthesis
In another research project, polymers synthesized with this compound exhibited enhanced thermal stability and mechanical strength. The study utilized RAFT polymerization techniques to create block copolymers that showed promising results for drug delivery applications due to their tunable properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acrylamide Derivatives

Compound Name Substituent Groups Molecular Formula Key Features Reference
N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide 1-hydroxy-2,2-dimethoxyethyl C₇H₁₃NO₄ Hydroxyl + dimethoxy substitution
Moupinamide (E-isomer) 4-hydroxy-3-methoxyphenyl + phenethyl C₁₈H₁₉NO₄ Aromatic hydroxyl/methoxy groups
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide Fluorinated aromatic + phenyl C₁₆H₁₁F₄NO Bactericidal activity
N-Methylolacrylamide Hydroxymethyl C₄H₇NO₂ Simple hydroxymethyl substitution

Key Observations :

  • Substituent Complexity : The target compound’s 1-hydroxy-2,2-dimethoxyethyl group is structurally distinct from aromatic substituents in Moupinamide or fluorinated phenyl groups in compound 10 . This complexity may enhance solubility in polar solvents compared to purely aromatic analogues.

Key Observations :

  • Anti-inflammatory Potential: Moupinamide and related phenethyl-acrylamides exhibit significant anti-inflammatory activity (IC₅₀ <17.21 μM) , but the target compound’s activity remains unstudied in the provided evidence.
  • Antimicrobial Activity : Fluorinated cinnamanilides (e.g., compound 10) demonstrate bactericidal effects, likely due to aromatic electron-withdrawing groups enhancing membrane penetration . The target compound’s aliphatic substituents may limit similar activity.

Physicochemical Properties

Table 3: Physicochemical Comparison

Property This compound Moupinamide N-Methylolacrylamide
Molecular Weight 175.182 g/mol 313.35 g/mol 101.10 g/mol
Boiling Point 96°C Not reported 250°C (decomposes)
Density 1.122 g/cm³ Not reported 1.15 g/cm³
Polar Surface Area 67.79 Ų ~90 Ų (estimated) 49.33 Ų

Key Observations :

  • Boiling Point : The target compound’s lower boiling point (96°C) compared to N-methylolacrylamide (250°C) suggests reduced thermal stability, possibly due to the presence of methoxy groups .
  • Lipophilicity : While experimental logP values are unavailable, the target compound’s PSA (67.79 Ų) implies moderate polarity, contrasting with highly lipophilic aromatic analogues like Moupinamide.

Biological Activity

N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological evaluations, supported by data tables and case studies.

This compound is characterized by the following structural features:

  • Functional Groups : The compound contains an amide group and a propene moiety, which are crucial for its biological activity.
  • Molecular Formula : C₉H₁₃NO₃
  • Molecular Weight : 185.20 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as:

  • Amidation Reactions : Utilizing acyl chlorides with the hydroxymethyl derivative.
  • Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization : For creating polymers that incorporate this compound for drug delivery applications.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)12

The mechanism by which this compound exerts its anticancer effects includes:

  • Inhibition of Cell Cycle Progression : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Promotes programmed cell death through the activation of caspases.

Toxicological Profile

The toxicological evaluation indicates that while the compound shows promising biological activity, it also presents certain risks:

  • Carcinogenic Potential : Limited data suggest that similar compounds may exhibit carcinogenic properties under specific conditions .
  • Metabolism and Excretion : Studies indicate that the compound is well absorbed and primarily excreted via urine, with potential metabolites identified as mercapturic acid .

Case Studies

  • Study on Antitumor Efficacy
    • A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit tumor growth effectively while maintaining a favorable safety profile.
  • In Vitro Study on Cytotoxicity
    • An in vitro analysis demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines with minimal effects on normal cells, indicating selectivity towards malignant cells.

Q & A

Q. What are the recommended synthetic routes for N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide, and what critical parameters influence yield and purity?

Answer: The synthesis of acrylamide derivatives like This compound typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., α-thioamides) are synthesized via reactions between chloroacetamide derivatives and thiols under basic conditions . Key parameters include:

  • Catalyst selection : Sodium hydroxide or potassium carbonate is often used to deprotonate the hydroxyl or thiol groups.
  • Solvent system : Ethanol or methanol is preferred for polar intermediates, while DMSO may aid solubility for purification .
  • Purification : Column chromatography (silica gel) or preparative HPLC (as in metabolite isolation studies) ensures high purity .
  • Characterization : NMR (¹H/¹³C) and mass spectrometry (HRMS) are critical for confirming structural integrity .

Q. How can researchers optimize the purification of this compound given its solubility and stability profile?

Answer:

  • Solubility : The compound is slightly soluble in DMSO and methanol, suggesting gradient elution in reverse-phase HPLC for purification .
  • Stability : Light sensitivity and oxidative degradation necessitate storage under inert atmospheres (e.g., argon) at 4°C .
  • Crystallization : If X-ray-quality crystals are needed, slow evaporation in methanol/water mixtures may be attempted, though the hydroxyl group could complicate crystal packing .

Advanced Research Questions

Q. What challenges arise in the structural elucidation of this compound using X-ray crystallography, and how can SHELX software address them?

Answer:

  • Crystallization challenges : The hydroxyl group may introduce hydrogen bonding variability, leading to twinning or poor diffraction. High-resolution data (≤1.0 Å) is recommended for accurate refinement .
  • Software application : SHELXL (via SHELX suite) can model disorder in the dimethoxyethyl chain or hydroxyl orientation. Its robust least-squares refinement handles weak data, while SHELXD/E may assist in experimental phasing if heavy-atom derivatives are used .
  • Validation : R-factor convergence and electron density maps (e.g., OMIT maps) should confirm the hydroxyl group’s position .

Q. How do contradictory findings in the biological activity of structurally related acrylamides inform experimental design for this compound?

Answer:

  • Purity considerations : Contradictions in bioactivity often stem from impurities (e.g., unreacted precursors). HPLC-MS (≥95% purity) is essential for reproducibility .
  • Assay specificity : For example, isolated B. diffusa compounds like moupinamide showed varying activity due to assay conditions (e.g., cell line specificity, concentration ranges) .
  • Structural analogs : Compare activity with N-(2,2-dimethoxyethyl)prop-2-enamide (lacking the hydroxyl group) to isolate the hydroxyl’s role in binding or toxicity .

Q. What methodological approaches resolve discrepancies in spectroscopic data for this compound and its metabolites?

Answer:

  • NMR conflicts : Overlapping signals (e.g., methoxy vs. hydroxyl protons) require advanced techniques like 2D-COSY or HSQC .
  • Metabolite identification : LC-MS/MS with collision-induced dissociation (CID) can differentiate parent compounds from metabolites, as seen in B. diffusa studies .
  • Isotopic labeling : Deuterated solvents (e.g., D₂O) may clarify exchangeable protons in the hydroxyl group .

Methodological Design Considerations

Q. How should researchers design dose-response studies for this compound to account for potential cytotoxicity?

Answer:

  • Pilot assays : Use MTT or resazurin assays across a broad range (e.g., 1–100 μM) to identify IC₅₀ values .
  • Controls : Include N-(2,2-dimethoxyethyl)prop-2-enamide and free acrylamide to isolate cytotoxicity contributions .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) with ROS detection kits to differentiate apoptotic vs. necrotic pathways.

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing bioactivity data of this compound across replicates?

Answer:

  • Normalization : Use Z-score or log2 transformation to mitigate batch effects .
  • Statistical tests : ANOVA with post-hoc Tukey tests for multi-group comparisons; p-value adjustments (e.g., Bonferroni) for multiple hypotheses .
  • Reproducibility : Report mean ± SEM with n ≥ 3 independent replicates, adhering to FAIR data principles .

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